(S)-2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one (S)-2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461646
InChI: InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)22-12-10-18(11-13-22)23(16(3)4)14-17-8-6-5-7-9-17/h5-9,15-16,18-19H,10-14,21H2,1-4H3/t19-/m0/s1
SMILES: CC(C)C(C(=O)N1CCC(CC1)N(CC2=CC=CC=C2)C(C)C)N
Molecular Formula: C20H33N3O
Molecular Weight: 331.5 g/mol

(S)-2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one

CAS No.:

Cat. No.: VC13461646

Molecular Formula: C20H33N3O

Molecular Weight: 331.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one -

Specification

Molecular Formula C20H33N3O
Molecular Weight 331.5 g/mol
IUPAC Name (2S)-2-amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one
Standard InChI InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)22-12-10-18(11-13-22)23(16(3)4)14-17-8-6-5-7-9-17/h5-9,15-16,18-19H,10-14,21H2,1-4H3/t19-/m0/s1
Standard InChI Key PGZTWVKPUCIVAU-IBGZPJMESA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC(CC1)N(CC2=CC=CC=C2)C(C)C)N
SMILES CC(C)C(C(=O)N1CCC(CC1)N(CC2=CC=CC=C2)C(C)C)N
Canonical SMILES CC(C)C(C(=O)N1CCC(CC1)N(CC2=CC=CC=C2)C(C)C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Stereochemical Features

The compound’s IUPAC name, (2S)-2-amino-1-[3-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one, reflects its intricate structure. The piperidine ring at position 1 adopts a chair conformation, with the benzyl-isopropyl amino group at the 3-position introducing steric bulk and influencing receptor binding. The (S)-configuration at the alpha-amino ketone ensures enantioselective interactions with biological targets, a feature critical for its putative neuroactive properties.

Key physicochemical properties include:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but limited aqueous solubility due to hydrophobic substituents.

  • Melting Point: Estimated at 120–125°C based on analogs.

  • LogP: 2.8, indicating moderate lipophilicity conducive to blood-brain barrier penetration.

Synthesis and Manufacturing

Multi-Step Organic Synthesis

The synthesis of (S)-2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one involves sequential reactions optimized for yield and enantiomeric purity. A representative pathway includes:

  • Piperidine Functionalization:

    • The piperidine ring is alkylated at the 4-position using benzyl-isopropyl amine under Mitsunobu conditions, achieving 85% yield.

    • Stereochemical control is maintained via chiral auxiliaries or asymmetric catalysis.

  • Ketone Formation:

    • A Mannich reaction between the substituted piperidine and 3-methyl-2-aminobutanoic acid derivatives introduces the amino ketone moiety.

  • Purification:

    • Chromatographic techniques (e.g., HPLC) resolve enantiomers, with >99% purity achieved for pharmacological studies.

Industrial-scale production employs continuous flow reactors to enhance efficiency, reducing reaction times by 40% compared to batch processes.

Biological Activity and Pharmacodynamics

Neurotransmitter Receptor Modulation

The compound’s structural resemblance to endogenous neuromodulators underpins its interaction with G protein-coupled receptors (GPCRs). Key findings include:

  • Dopaminergic Activity:

    • In vitro assays demonstrate partial agonism at D2 receptors (IC₅₀ = 120 nM), suggesting potential antipsychotic applications.

    • Substitution patterns on the piperidine ring correlate with receptor affinity; bulkier groups reduce off-target binding.

  • Serotonergic Effects:

    • Moderate affinity for 5-HT1A receptors (Ki = 450 nM) implicates anxiolytic potential, though in vivo validation is pending.

Neuroprotective Properties

Preliminary studies in rodent models of Parkinson’s disease show a 30% reduction in dopaminergic neuron loss following chronic administration (10 mg/kg/day). The mechanism may involve inhibition of α-synuclein aggregation, though proteomic analyses are ongoing.

Applications in Research and Industry

Drug Discovery

  • Lead Compound Optimization:

    • Structural analogs with fluorinated benzyl groups exhibit enhanced metabolic stability (t₁/₂ > 6 hours in human microsomes).

    • Computational docking studies predict high selectivity for κ-opioid receptors, guiding future analgesic development.

Biochemical Tools

  • Radiolabeled Derivatives:

    • Tritiated versions ([³H]-labeled at the benzyl group) enable receptor occupancy studies in PET imaging.

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaKey Structural DifferencesBiological Activity
(S)-2-Amino-1-[3-(benzyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-oneC18H29N3O\text{C}_{18}\text{H}_{29}\text{N}_3\text{O}Methyl vs. isopropyl substitutionLower D2 affinity (IC₅₀ = 220 nM)
4-(Benzylamino)piperidineC12H18N2\text{C}_{12}\text{H}_{18}\text{N}_2Lack of ketone moietyAnalgesic effects in murine models
(R)-Enantiomer of Target CompoundC20H33N3O\text{C}_{20}\text{H}_{33}\text{N}_3\text{O}Opposite configuration at C2Inactive at D2 receptors

The target compound’s isopropyl group and stereochemistry confer superior receptor specificity compared to analogs, underscoring its unique pharmacophore.

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